molecular formula C13H9F2NO B12073947 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

Cat. No.: B12073947
M. Wt: 233.21 g/mol
InChI Key: HPRGFKLBWUCHLF-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone is a fluorinated aromatic ketone featuring a pyridine moiety. Its molecular structure combines a 3,5-difluorophenyl group and a pyridin-4-yl group linked via an ethanone bridge.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C13H9F2NO/c14-11-6-10(7-12(15)8-11)13(17)5-9-1-3-16-4-2-9/h1-4,6-8H,5H2

InChI Key

HPRGFKLBWUCHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with 4-pyridylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent patterns and heterocyclic components. Key comparisons include:

Compound Key Structural Features Synthetic Route Reported Properties/Applications Evidence
1-(2-(3,5-Difluorophenyl)pyridin-4-yl)ethan-1-one (18) Pyridine ring substituted with 3,5-difluorophenyl at position 2 Photoredox Meerwein arylation with 4-acetylpyridine and 3,5-difluoroaniline Moderate yield (56%); yellow solid
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Triazole replaces pyridine; 2,4-difluorophenyl group Halogenated ketone reaction with triazole Commercial availability (98% purity); potential antimicrobial applications inferred from triazole derivatives
1-(3,5-Dimethylphenyl)-2-(2-phenylmethoxypyridin-4-yl)ethanone Methyl groups instead of fluorines; methoxy-substituted pyridine Multi-component reactions (similar to triazole derivatives) Highlighted for industrial availability; structural flexibility for derivatization
2-(3,5-Disubstituted)-1H-pyrazol-4-yl-thio-5-(pyridin-4-yl)1,3,4-oxadiazoles Pyridin-4-yl linked to oxadiazole via thioether bridge One-pot reaction using ethanone precursors Antibacterial and antioxidant activity (compounds 5s and 5l)

Key Observations :

  • Fluorine vs.
  • Heterocyclic Moieties: Replacing pyridine with triazole (as in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) introduces additional hydrogen-bonding sites, which may alter binding affinities in enzyme inhibition .
  • Biological Activity : Pyridin-4-yl-oxadiazole hybrids (e.g., compounds from ) demonstrate moderate to high antimicrobial activity, suggesting that the target compound’s pyridine-ketone scaffold could be optimized for similar applications .
Physicochemical Properties
  • Solubility: Fluorinated aromatic ketones typically exhibit lower aqueous solubility compared to hydroxylated derivatives (e.g., polyacetophenones in ) due to reduced polarity .
  • Melting Points: Pyridine-containing ethanones (e.g., compound 18 in ) are often solids at room temperature, with melting points influenced by substituent symmetry and crystallinity .

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